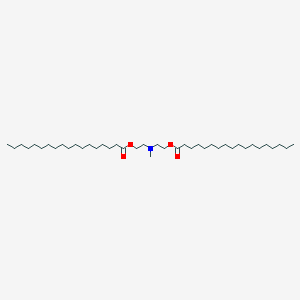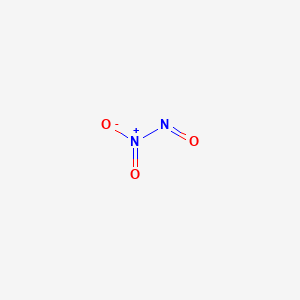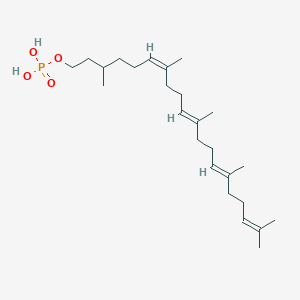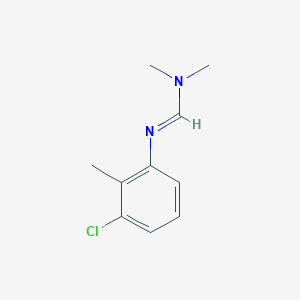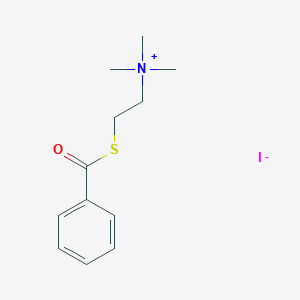
4-(2-吡啶偶氮)-N,N-二甲基苯胺
描述
4-(2-Pyridylazo)-N,N-dimethylaniline is a compound that forms protonated complexes with most metal ions . It serves as a metallochromic indicator and is suitable as a chromogenic agent for the quantitative determination of over 50 elements .
Molecular Structure Analysis
The molecular formula of 4-(2-Pyridylazo)-N,N-dimethylaniline is C13H14N4 . It has a molecular weight of 226.28 g/mol . The compound’s structure has been studied using various techniques, including crystallography .Chemical Reactions Analysis
The compound is known to react with various metal ions . For instance, it forms complexes with Al3+, Fe3+, Zn2+, and Cd2+ ions . The reactions are usually performed in aqueous solution and monitored spectrophotometrically .科学研究应用
Post-Column Derivatization of Transition Metals
“4-(2-Pyridylazo)-N,N-dimethylaniline” is used for post-column derivatization of transition metals separated on the IonPac CS5A column . This process enhances the detection sensitivity of transition metals in chromatographic analyses .
Studies of Zinc Release
This compound is used in studies of zinc release from Escherichia coli aspartate transcarbamoylase . It helps in understanding the role of zinc in biological systems and its interaction with various enzymes .
Cloud Point Extraction of Metals
It is used in cloud point extraction of copper, zinc, cadmium, and nickel in water samples . This method is a preconcentration technique that improves the detection of trace metals in environmental samples .
Chelate Titration of Metals
The compound is used in the chelate titration of aluminum, mercury, lead, and nickel . It forms stable complexes with these metals, which can be quantitatively analyzed .
Colorimetric Analysis of Metals
“4-(2-Pyridylazo)-N,N-dimethylaniline” is employed as a reagent in the colorimetric analysis of gold, cobalt, chromium, and iron . It forms colored complexes with these metals, allowing for their visual detection and quantification .
Preparation of High-Purity Chemicals
The compound is prepared by the dissolution of high-purity chemicals in >18.2MΩcm deionized water, which is tested by ion chromatography for ionic contaminants .
作用机制
Target of Action
4-(2-Pyridylazo)-N,N-dimethylaniline, also known as Pyridine-2-azo-p-dimethylaniline, primarily targets metal ions . It is a well-known chromogenic reagent that forms colored compounds with metal ions . This compound is particularly effective in forming complexes with transition metals such as cobalt .
Mode of Action
The interaction of 4-(2-Pyridylazo)-N,N-dimethylaniline with its targets involves the formation of chelates or complexes . The compound binds to metal ions, resulting in the formation of colored complexes . For instance, it has been reported to form a polymolecular complex with lysozyme, with a molar ratio of 1:12 (lysozyme/PAR) . The binding of this compound to its targets is believed to involve hydrophobic, electrostatic actions, and chelate bonds .
Biochemical Pathways
The biochemical pathways affected by 4-(2-Pyridylazo)-N,N-dimethylaniline are primarily related to metal ion homeostasis . By forming complexes with metal ions, this compound can influence the distribution and availability of these ions within biological systems . .
Result of Action
The primary result of the action of 4-(2-Pyridylazo)-N,N-dimethylaniline is the formation of colored complexes with metal ions . This property is exploited in various analytical applications, such as the spectrophotometric determination of metal ions . In addition, the formation of these complexes can influence the availability and distribution of metal ions within a system .
Action Environment
The action of 4-(2-Pyridylazo)-N,N-dimethylaniline is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between this compound and metal ions . Additionally, the presence and concentration of specific metal ions in the environment can influence the compound’s ability to form complexes . Furthermore, factors such as temperature and ionic strength can also impact the compound’s action .
安全和危害
属性
IUPAC Name |
N,N-dimethyl-4-(pyridin-2-yldiazenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-17(2)12-8-6-11(7-9-12)15-16-13-5-3-4-10-14-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNPSPGHUEJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903502, DTXSID001302586 | |
| Record name | NoName_4178 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-azo-p-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridylazo)-N,N-dimethylaniline | |
CAS RN |
13103-75-8 | |
| Record name | Pyridine-2-azo-p-dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-(2-pyridylazo)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PADA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2-azo-p-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-(2-pyridylazo)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PADA?
A1: The molecular formula of PADA is C13H14N4, and its molecular weight is 226.28 g/mol. []
Q2: Is there spectroscopic data available for PADA?
A2: Yes, several studies utilized techniques like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize PADA. For instance, IR spectroscopy identified the characteristic N=N stretching mode at 1560 cm-1. [] []
Q3: How does the presence of urea affect the stability of PADA in Sodium Decyl Sulfate (SDS) micellar solutions?
A3: Urea was found to interact with both water and SDS micelles, influencing the stability and behavior of PADA within these systems. This interaction leads to a decrease in the rate enhancement usually observed for Ni2+-PADA complexation in SDS micellar solutions. []
Q4: How does PADA behave in the presence of micelles?
A4: PADA interacts with micelles, significantly impacting the kinetics of metal complex formation reactions. For instance, in the presence of anionic micelles like sodium dodecyl sulfate (SDS), the rate of complexation between Ni2+ and PADA can be enhanced up to 1000-fold. [, ]
Q5: What is the role of PADA in studying metal ion reactivity?
A5: PADA serves as a model ligand to investigate the kinetics and mechanisms of metal complex formation reactions, particularly in the presence of micellar systems. These studies provide valuable insights into metal ion reactivity at charged interfaces. [, ]
Q6: Have computational methods been employed to study PADA and its interactions?
A6: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction of PADA-containing organometallic complexes with biological molecules like glutathione. These studies provided insights into the mechanism of action of such complexes. []
Q7: How do structural modifications of PADA affect its complexation with metal ions?
A7: Replacing the dimethylamino group in PADA with a tetramethylguanidil group, forming pyridine-2-azo-p-phenyltetramethylguanidine (PAPT), does not enhance complexation ability as expected. This effect is attributed to steric hindrance and limited resonance caused by the non-coplanar arrangement of the tetramethylguanidil substituent and the phenyl ring. []
Q8: What analytical techniques are commonly employed to study PADA-related reactions?
A8: Various techniques are used to investigate PADA and its interactions, including:
- Stopped-Flow Kinetic Studies: Employed to measure fast reaction rates, such as the complexation of metal ions with PADA in the presence of micelles. [, , ]
- Temperature-Jump Relaxation Methods: Used to determine kinetic and thermodynamic parameters of fast reactions, such as the formation and dissociation of metal-PADA complexes. [, , ]
- Solubility Measurements: Employed to determine the binding constants of PADA to micellar aggregates. [, ]
- Chromogenic Assays: Utilized to detect β-Lactamase activity, with PADA acting as a chromogenic substrate that changes color upon enzymatic hydrolysis. [, ]
- Electrokinetic Control and Microscope-Imaging: Used to study the spatial and temporal evolution of PADA-metal complexation reactions in microfluidic devices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






